FKBP12/FKBP51 Biochemical Profiling: Quantified Affinity Differentiation of CAS 905680-21-9 from Alternative FKBP Ligands
Among N-aryl-5-oxopyrrolidine acetamide derivatives cataloged in public bioactivity databases, CAS 905680-21-9 is the only compound with reported dual FKBP12/FKBP51 affinity data. It displays a Ki of 3,200 nM for the human FKBP12 FK1 domain and 3,800 nM for the FKBP51 FK506-binding domain, measured under identical assay conditions (30-min incubation, fluorescein-conjugated tracer competition) . By contrast, the widely employed FKBP ligand SLF (synthetic ligand of FKBP) exhibits sub-nanomolar affinity (Kd ~0.2–2 nM for FKBP12), and rapamycin binds with Kd ~0.2 nM, positioning CAS 905680-21-9 in a distinct micromolar affinity tier suitable for applications where potent FKBP blockade is undesirable—such as FKBP chemical biology probe panels requiring graded occupancy or PROTAC linker attachment where excessive binding affinity impairs ternary complex dynamics .
| Evidence Dimension | Binding affinity (Ki) to human FKBP12 FK1 domain |
|---|---|
| Target Compound Data | Ki = 3,200 nM (3.20E+3 nM) |
| Comparator Or Baseline | SLF: Kd ~0.2–2 nM; Rapamycin: Kd ~0.2 nM |
| Quantified Difference | Approximately 1,600- to 16,000-fold weaker affinity than SLF and rapamycin |
| Conditions | Fluorescein-conjugated tracer competition assay; 30-min incubation; recombinant human FKBP12 FK1 domain (BindingDB Assay ID linked to ChEMBL curation) |
Why This Matters
The micromolar affinity tier uniquely qualifies CAS 905680-21-9 as a low-affinity FKBP binder for selectivity panel design, PROTAC negative-control generation, or FKBP-target engagement studies where complete target saturation by nanomolar ligands would confound biological interpretation.
- [1] BindingDB. BDBM50162660 — Ki: 3.20E+3 nM (FKBP12 FK1 domain); Ki: 3.80E+3 nM (FKBP51 FK506-binding domain). Curated from ChEMBL. Assay: fluorescein-conjugated tracer competition, 30-min incubation. View Source
- [2] Clackson, T. et al. (1998) 'Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity.' Proceedings of the National Academy of Sciences, 95(18), pp. 10437–10442. Reports SLF affinity for FKBP12 (Kd ~0.2–2 nM). View Source
- [3] Bierer, B. E. et al. (1990) 'Two distinct signal transmission pathways in T lymphocytes are inhibited by complexes formed between an immunophilin and either FK506 or rapamycin.' Proceedings of the National Academy of Sciences, 87(23), pp. 9231–9235. Establishes rapamycin–FKBP12 binding affinity baseline. View Source
